1,1-diphenylbut-2-ene-1,4-diol
Description
Contemporary Relevance of Aryl-Substituted Unsaturated Diols
Aryl-substituted unsaturated diols are of considerable interest in modern organic synthesis due to the versatile reactivity imparted by their combination of functional groups: hydroxyl groups, a carbon-carbon double bond, and aromatic rings. These functionalities allow for a wide range of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules.
Structurally varied 1-aryl-1,4-butanediols and their unsaturated precursors are of great synthetic value. beilstein-journals.org They serve as key intermediates in the synthesis of important acyclic antiviral nucleosides and various cyclic ethers. beilstein-journals.org The presence of the aryl groups can significantly influence the electronic properties and reactivity of the molecule, while the diol functionality is crucial for forming derivatives such as cyclic acetals, which can act as protecting groups in multi-step syntheses. wikipedia.org
Furthermore, the alkene component of these diols can participate in various addition reactions, including epoxidation and Michael additions. The strategic placement of the hydroxyl and aryl groups allows for high degrees of regio- and stereocontrol in these reactions, a cornerstone of modern asymmetric synthesis. The development of catalytic methods for the selective functionalization of diols is an active area of research, aiming to provide efficient and sustainable routes to valuable chemical entities. rsc.org
Structural Features and Stereoisomeric Forms of But-2-ene-1,4-diols
The but-2-ene-1,4-diol framework is characterized by a four-carbon chain with a double bond between the second and third carbons, and hydroxyl groups at the first and fourth positions. The substitution pattern on this backbone, as in the case of 1,1-diphenylbut-2-ene-1,4-diol, gives rise to various stereoisomeric forms.
Geometric Isomerism (Z/E Configurations)
The presence of the carbon-carbon double bond in the but-2-ene-1,4-diol core allows for geometric isomerism, resulting in cis (Z) and trans (E) configurations. The spatial arrangement of the substituents on the double bond significantly impacts the molecule's physical and chemical properties.
The Z-isomer, also referred to as cis-2-butene-1,4-diol, has the substituents on the same side of the double bond. nist.gov The E-isomer, or trans-2-butene-1,4-diol, has them on opposite sides. The stereochemistry of the double bond can be controlled during synthesis, for example, through the stereoselective hydrogenation of 2-butyne-1,4-diol (B31916). u-szeged.hu The choice of catalyst and reaction conditions can favor the formation of either the Z or E isomer.
For substituted butenediols, such as the diphenyl derivatives, the Z/E isomerism dictates the relative orientation of the larger substituent groups, which in turn influences their reactivity and potential applications. For instance, the Z-configuration in (Z)-1,4-diphenylbut-2-ene can lead to steric interactions that affect its molecular geometry and intermolecular interactions.
Table 1: Properties of Geometric Isomers of But-2-ene-1,4-diol
| Property | (Z)-2-Butene-1,4-diol | (E)-2-Butene-1,4-diol |
| Synonym | cis-2-Butene-1,4-diol nist.gov | trans-2-Butene-1,4-diol |
| CAS Number | 6117-80-2 nist.gov | 110-64-5 nist.gov |
| Molecular Formula | C₄H₈O₂ nist.gov | C₄H₈O₂ nist.gov |
| Molecular Weight | 88.1051 g/mol nist.gov | 88.1051 g/mol nist.gov |
Chiral Considerations in Diol Architectures
Chirality is a critical aspect of diol chemistry, particularly in the context of asymmetric synthesis and the preparation of enantiomerically pure compounds. In the case of this compound, the carbon atom at the 4-position (C4) is a stereocenter, as it is bonded to four different groups: a hydroxyl group, a hydrogen atom, the but-2-enyl chain, and a phenyl group (assuming the E/Z isomerism of the double bond).
The presence of this chiral center means that this compound can exist as a pair of enantiomers (R and S forms). The specific three-dimensional arrangement of these enantiomers can lead to different biological activities and chemical reactivities. The analysis and separation of such chiral compounds are crucial in pharmaceutical and materials science. researchgate.net Techniques like chiral chromatography are often employed to resolve racemic mixtures of chiral diols. aocs.org
The synthesis of specific stereoisomers of substituted diols is a significant challenge in organic chemistry. Enantioselective methods, often employing chiral catalysts, are developed to produce a single enantiomer in excess. researchgate.net For example, the Sharpless asymmetric dihydroxylation is a well-known method for producing chiral diols from alkenes. wikipedia.org The ability to selectively synthesize one stereoisomer over others is highly valuable for creating molecules with specific functions.
Table 2: Physicochemical Properties of a Related Aryl-Substituted Butenediol Isomer
| Property | (E)-1,4-diphenylbut-2-ene-1,4-diol |
| CAS Number | 7505-91-1 chemsrc.com |
| Molecular Formula | C₁₆H₁₆O₂ chemsrc.com |
| Molecular Weight | 240.297 g/mol chemsrc.com |
| Density | 1.166 g/cm³ chemsrc.com |
| Boiling Point | 420.4 °C at 760 mmHg chemsrc.com |
| Flash Point | 201.2 °C chemsrc.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62117-87-7 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1,1-diphenylbut-2-ene-1,4-diol |
InChI |
InChI=1S/C16H16O2/c17-13-7-12-16(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-12,17-18H,13H2 |
InChI Key |
SYRZNGPINRSCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C=CCO)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1,1 Diphenylbut 2 Ene 1,4 Diol
Transformations at the Carbon-Carbon Double Bond
The reactivity of the alkene functionality in 1,1-diphenylbut-2-ene-1,4-diol is influenced by the adjacent bulky diphenylcarbinol and primary alcohol moieties.
Oxidative Reactivity (e.g., Ring-Opening Pathways)
Oxidative cleavage of the carbon-carbon double bond in this compound would be expected to yield carbonyl compounds. Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative work-up, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, could facilitate this transformation. masterorganicchemistry.com Ozonolysis, for instance, would likely proceed through a molozonide and then an ozonide intermediate, which upon work-up would cleave the C=C bond. libretexts.org
A hypothetical reaction scheme for the ozonolysis of this compound is presented below.
| Reactant | Reagents | Expected Products |
| This compound | 1. O₃, CH₂Cl₂, -78 °C 2. (CH₃)₂S (reductive work-up) | Benzophenone and Glycolaldehyde |
| This compound | 1. O₃, CH₂Cl₂, -78 °C 2. H₂O₂ (oxidative work-up) | Benzophenone and Glycolic acid |
Halogenation and Related Addition Reactions
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of this compound would be anticipated to proceed via a halonium ion intermediate. This mechanism typically results in anti-addition of the two halogen atoms. The significant steric bulk from the diphenylmethyl group might influence the facial selectivity of the initial halogen attack.
Thiolation and Sulfur Functionalization
The addition of thiols across the carbon-carbon double bond of allylic alcohols can be achieved under various conditions, often catalyzed by acids or transition metals. In the case of this compound, the reaction would likely involve the formation of a thioether. The regioselectivity of this addition would be influenced by the electronic nature of the double bond and the steric environment.
Cycloaddition Reactions (e.g., Diels-Alder as Dienophiles)
The carbon-carbon double bond in this compound can potentially act as a dienophile in a [4+2] cycloaddition reaction, such as the Diels-Alder reaction. organic-chemistry.org For this to occur, the diene must be able to adopt an s-cis conformation to react with the dienophile. The reactivity of this compound as a dienophile would be influenced by the electronic nature of the double bond. The presence of the electron-withdrawing hydroxyl groups could enhance its dienophilic character. However, the considerable steric hindrance around the double bond due to the two phenyl groups might significantly impede the approach of a diene, potentially requiring forcing conditions for a reaction to occur.
Reactions Involving Hydroxyl Functionalities
The two hydroxyl groups of this compound, being a tertiary benzylic alcohol and a primary allylic alcohol, are expected to exhibit distinct reactivities.
Derivatization to Ethers and Esters
Both hydroxyl groups can undergo etherification and esterification. The primary hydroxyl group is expected to be more reactive and less sterically hindered for these transformations compared to the tertiary hydroxyl group.
Etherification: The formation of ethers can be achieved under various conditions. For instance, Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, could be employed. Acid-catalyzed etherification is also a possibility, particularly for the tertiary alcohol which can form a stabilized carbocation. nih.govfrontiersin.orgorganic-chemistry.org
Esterification: Esters can be formed by reacting the diol with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). Acid-catalyzed Fischer esterification is a common method. organic-chemistry.org Due to steric hindrance, the esterification of the tertiary hydroxyl group might require more reactive acylating agents or specific catalysts. nih.govnagoya-u.ac.jp
A summary of potential derivatization reactions is provided in the table below.
| Reaction Type | Reagents | Potential Product |
| Etherification (primary -OH) | NaH, then CH₃I | 4-methoxy-1,1-diphenylbut-2-en-1-ol |
| Esterification (primary -OH) | Acetic anhydride, pyridine | 4-acetoxy-1,1-diphenylbut-2-en-1-ol |
| Etherification (tertiary -OH) | H₂SO₄ (cat.), CH₃OH | 1-methoxy-1,1-diphenylbut-2-en-4-ol |
| Esterification (tertiary -OH) | Acetyl chloride, pyridine | 1-acetoxy-1,1-diphenylbut-2-en-4-ol |
Ketalization and Acetalization Reactions
The 1,4-diol structure of this compound enables it to undergo ketalization and acetalization reactions. In the presence of an acid catalyst, diols react with ketones or aldehydes to form cyclic ketals or acetals, respectively. This transformation is a common method for protecting diol functional groups in multi-step syntheses.
For allylic diols, these reactions can proceed with high stereoselectivity. For instance, the reaction of similar 1,3-diols with carbonyl compounds can lead to the formation of a single diastereomer. nih.gov The reaction involving this compound would be expected to form a six-membered 1,3-dioxane (B1201747) ring system. The stereochemical outcome of such a reaction would be influenced by the geometry of the double bond and the steric bulk of the phenyl groups. Rhenium-catalyzed reactions, in particular, have been shown to convert homoallylic alcohols into the acetals of 2-methyl-1,3-syn-diols with excellent diastereoselectivity. nih.gov
Table 1: Representative Ketalization/Acetalization Reaction
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| This compound | Ketone (e.g., Acetone) | Acid Catalyst (e.g., H₂SO₄) | Cyclic Ketal (1,3-Dioxane derivative) |
| This compound | Aldehyde (e.g., Benzaldehyde) | Acid Catalyst (e.g., H₂SO₄) | Cyclic Acetal (1,3-Dioxane derivative) |
| Allylic Diol | Dimethyl Acetal | Re₂O₇ (1 mol%) | 1,3-syn-Diol Acetal nih.gov |
Polymerization Monomer Behavior
The presence of two hydroxyl groups allows this compound to function as a diol monomer in step-growth polymerization. Specifically, it can react with difunctional acid derivatives (like dicarboxylic acids or diacyl chlorides) in a polycondensation reaction to produce unsaturated polyesters.
Research on structurally related monomers, such as cis- and trans-2-butene-1,4-diol, has demonstrated their successful use in creating high molecular weight, bio-based unsaturated copolyesters through melt polycondensation. researchgate.net These studies show that the geometry of the double bond in the diol monomer is retained in the polymer backbone, influencing the material's final properties, such as its thermal and mechanical characteristics. researchgate.net The incorporation of the bulky diphenyl groups from this compound into a polyester (B1180765) chain would be expected to significantly impact the polymer's rigidity, thermal stability, and solubility.
Table 2: Polymerization Potential of this compound
| Monomer A | Monomer B | Polymerization Type | Polymer Class | Expected Properties |
| This compound | Dicarboxylic Acid (e.g., Adipic Acid) | Polycondensation | Unsaturated Polyester | Increased rigidity, high thermal stability |
| This compound | Diacyl Chloride (e.g., Sebacoyl Chloride) | Polycondensation | Unsaturated Polyester | Increased rigidity, high thermal stability |
Photochemical Transformations and Their Mechanisms
The conjugated π-system, which includes the phenyl groups and the carbon-carbon double bond, makes this compound a candidate for various photochemical reactions. Upon absorption of ultraviolet light, molecules with such chromophores are promoted to an excited state, where they can undergo transformations not accessible under thermal conditions. mdpi.com
Light-Induced Stereoselective Reactions
A fundamental photochemical reaction for alkenes is cis-trans (E/Z) isomerization around the double bond. mdpi.com Photoexcitation can render the double bond stereochemically flexible, allowing for the conversion between isomers. mdpi.com For a molecule like this compound, this process could be used to control the stereochemistry of the diol, which in turn would affect the outcomes of subsequent stereoselective reactions.
Furthermore, light can be used to induce stereoselective cycloadditions and other functionalizations. Catalyst-free, photosensitized strategies have been developed for the regioselective functionalization of alkenes via the formation of an electron donor-acceptor (EDA) complex under visible light. nih.gov Such methods could potentially be applied to achieve stereocontrolled additions across the double bond of the diol.
Photoinduced Rearrangements and Cycloadditions
Compounds containing both phenyl and alkene moieties are known to undergo complex photoinduced rearrangements. One of the most common is the di-π-methane rearrangement, which transforms a 1,4-diene or an allyl-aryl system into a vinylcyclopropane (B126155) or arylcyclopropane. researchgate.net Given its structure, this compound could potentially undergo a version of this rearrangement. The mechanism typically proceeds through a diradical intermediate, leading to the formation of a three-membered ring. researchgate.net
Additionally, intramolecular [2+2] cycloadditions are possible, where the excited double bond reacts with one of the phenyl rings. Similar transformations have been observed in related systems, such as 2,2'-distyrylbiphenyl, which undergoes a [2+2] cycloaddition between the styryl double bonds upon irradiation. mdpi.com Another potential pathway is a photoinduced Wolff rearrangement, which has been used in sequence with cycloadditions to generate complex heterocyclic structures like tetrahydrofurans. rsc.org
Table 3: Potential Photochemical Reactions
| Reaction Type | Key Structural Moiety | Probable Product | Mechanistic Feature |
| E/Z Isomerization | C=C double bond | Stereoisomer of the starting diol | Rotation around the C=C bond in the excited state mdpi.com |
| Di-π-Methane Rearrangement | Allyl-Aryl system | Phenylcyclopropane derivative | Diradical intermediates, formation of a three-membered ring researchgate.net |
| Intramolecular [2+2] Cycloaddition | Alkene and Phenyl group | Bicyclic adduct | Concerted or stepwise cycloaddition from an excited state mdpi.com |
Reductive Chemistry
The chemical structure of this compound offers two primary sites for reduction: the carbon-carbon double bond and the two hydroxyl groups, particularly the tertiary, benzylic alcohol.
Catalytic Hydrogenation Pathways
Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst. The expected product from the hydrogenation of the alkene moiety is 1,1-diphenylbutane-1,4-diol. chemicalbook.com
The choice of catalyst and reaction conditions is crucial for selectivity. Studies on the hydrogenation of the related 2-butyne-1,4-diol (B31916) show a two-step reduction process, first to 2-butene-1,4-diol (B106632) and then to butane-1,4-diol. researchgate.net Catalysts like palladium on carbon (Pd/C) are highly active and typically lead to the fully saturated product, 1,4-butanediol. In contrast, less reactive catalysts, such as palladium on calcium carbonate (Pd/CaCO₃), sometimes treated with a catalyst poison (Lindlar's catalyst), or platinum on calcium carbonate (Pt/CaCO₃), can be used to selectively hydrogenate an alkyne to a cis-alkene. researchgate.net For this compound, a standard Pd/C catalyst would likely reduce the double bond efficiently. Under more forcing conditions (higher pressure and temperature), hydrogenolysis of the benzylic C-O bond could occur, leading to the removal of the hydroxyl group.
Table 4: Catalytic Hydrogenation Outcomes
| Catalyst | Conditions | Primary Product | Secondary/Side Products |
| 1% Pd/C | H₂ (1 atm), RT | 1,1-Diphenylbutane-1,4-diol | Products of benzylic C-O bond hydrogenolysis |
| 1% Pd/CaCO₃ | H₂ (1 atm), RT | 1,1-Diphenylbutane-1,4-diol | Slower reaction rate compared to Pd/C researchgate.net |
| 1% Pt/CaCO₃ | H₂ (1 atm), RT | 1,1-Diphenylbutane-1,4-diol | High selectivity for alkene reduction noted in related systems researchgate.net |
Selective Reductions of Diol Precursors
The synthesis of unsaturated diols like this compound often involves the selective reduction of a diketone precursor. While direct studies on the reduction of the specific precursor 1,1-diphenyl-2-butene-1,4-dione are not prevalent, valuable insights can be drawn from the reduction of analogous 1,4-diaryl-1,4-diones.
Enzymatic reductions, for instance, offer high stereoselectivity. The bioreduction of 1,4-diphenylbutane-1,4-dione using alcohol dehydrogenase from Ralstonia sp. (RasADH) overexpressed in E. coli demonstrates high conversion and selectivity. mdpi.com This enzyme is particularly effective for sterically hindered substrates, yielding the (1S,4S)-diol with high diastereomeric and enantiomeric excess. mdpi.com
Chemical reductants also show distinct diastereoselectivity in the reduction of similar diketones. For example, in the reduction of tetralin-1,4-dione, different reagents favor the formation of either the cis or trans diol. L-Selectride preferentially yields the cis-diol, whereas Red-Al favors the trans-diol. nih.gov This highlights the tunability of the stereochemical outcome based on the choice of reducing agent.
Table 1: Diastereoselective Reduction of Tetralin-1,4-dione
| Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield (%) |
| L-Selectride | 84 : 16 | 98% |
| Red-Al | 13 : 87 | 76% |
| NaBH₄ | 46 : 54 | 91% |
| LiAlH₄ | 61 : 39 | 90% |
| BH₃·THF | 67 : 33 | 98% |
| Data sourced from studies on tetralin-1,4-dione, a structural analog, to illustrate selectivity principles. nih.gov |
Intramolecular Rearrangements and Cyclization Reactions
This compound is susceptible to intramolecular rearrangements and cyclization, typically under acidic or metal-catalyzed conditions, to form five-membered oxygen heterocycles. The most common transformation is a dehydrative cyclization to produce a substituted 2,5-dihydrofuran (B41785).
Theoretical studies on the simpler analog, 2-butene-1,4-diol, show that its cyclodehydration to 2,5-dihydrofuran is a facile process. researchgate.net The reaction involves the protonation of a hydroxyl group, followed by the intramolecular nucleophilic attack of the second hydroxyl group, leading to the elimination of a water molecule and ring closure. researchgate.netyoutube.com
For this compound, the tertiary allylic alcohol moiety is particularly prone to acid-catalyzed rearrangement. The presence of two phenyl groups at C1 would readily stabilize a resulting carbocation, facilitating both SN1-type cyclization and other rearrangements. acs.org The 1,3-transposition of allylic alcohols is a well-documented rearrangement that can be catalyzed by various transition metal complexes and acids. dntb.gov.uarsc.orgnih.gov
Reaction Mechanism Elucidation
The mechanisms governing the reactions of this compound and its analogs are heavily influenced by the reaction conditions, particularly the presence and nature of catalysts.
The cyclodehydration of unsaturated diols can proceed through different mechanistic pathways. Quantum chemical calculations on 2-butene-1,4-diol suggest that its conversion to 2,5-dihydrofuran likely occurs via a concerted mechanism. researchgate.net This process involves a synchronous loss of a water molecule and ring closure, potentially avoiding a discrete carbocation intermediate. researchgate.net
However, for this compound, the formation of a distinct carbocation intermediate is highly probable, especially under acidic conditions. The tertiary benzylic/allylic position (C1) can form a highly stabilized carbocation upon protonation and loss of water. This intermediate would then be captured by the distal hydroxyl group to form the cyclic ether. This pathway aligns with the classic SN1 mechanism for the cyclization of diols where one of the alcohol groups is tertiary. youtube.com The stability of this intermediate would make a stepwise process more favorable than a fully concerted one.
Catalysts are crucial in directing the reaction pathways of diols, often enabling transformations under milder conditions and with greater selectivity. nih.gov
Acid Catalysis : Brønsted acids are commonly used to promote the dehydrative cyclization of diols. The mechanism begins with the protonation of a hydroxyl group, converting it into a good leaving group (water). youtube.com For this compound, the tertiary hydroxyl group would be preferentially protonated to initiate the reaction. Lewis acids, such as iodine, can also catalyze such reactions by coordinating to the hydroxyl oxygen, which increases its leaving group ability and can promote the formation of conjugated systems necessary for certain cyclizations. mdpi.com
Metal-Based Catalysis : A wide range of transition metal catalysts, including those based on iridium, iron, and zirconium, are effective for diol cyclization. umsl.eduresearchgate.net Iridium complexes, for example, can catalyze the cyclodehydration of diols through mechanisms that may differ from simple acid catalysis. researchgate.net Iron-based catalysts, such as ferrocenium (B1229745) derivatives, have also been shown to be active in converting various diols into tetrahydrofuran (B95107) derivatives. umsl.edu Composite metal oxides, like Ca–Zr–Sn oxides, can provide both acid and base sites that work synergistically to facilitate dehydration, influencing the selectivity between cyclization and other elimination pathways. mdpi.com The specific catalyst can determine whether the reaction proceeds via hydrogen transfer, direct dehydration, or other complex pathways. nih.govresearchgate.net
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR would provide critical data on the hydrogen and carbon environments within 1,1-diphenylbut-2-ene-1,4-diol.
Stereochemical Assignments via ¹H NMR Coupling Constants
The ¹H NMR spectrum would be crucial for establishing the stereochemistry of the double bond. The magnitude of the vicinal coupling constant (³J) between the olefinic protons on carbons 2 and 3 would differentiate between the cis (Z) and trans (E) isomers. Generally, a larger coupling constant is indicative of a trans relationship, while a smaller coupling constant suggests a cis arrangement. The protons of the hydroxymethyl group at position 4 and the hydroxyl protons would also exhibit characteristic chemical shifts and couplings, further confirming the structure.
Structural Elucidation via ¹³C NMR Spectroscopy
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on all carbon atoms in the molecule. The number of distinct signals would confirm the molecular symmetry. The chemical shifts would help identify the types of carbon atoms present: sp³-hybridized carbons bearing hydroxyl groups, sp²-hybridized carbons of the double bond and the phenyl rings, and the quaternary sp³-hybridized carbon at position 1.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Analysis
The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol functional groups. The C=C stretching of the alkene would appear around 1600-1680 cm⁻¹. Absorptions corresponding to the C-H bonds of the phenyl rings and the alkene, as well as C-O stretching vibrations, would also be present, providing a complete fingerprint of the molecule's functional groups.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
Electron Ionization Mass Spectrometry for Molecular Mass and Fragmentation
Under Electron Ionization (EI) conditions, this compound would produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be a key indicator of its structure. Expected fragmentation pathways could include the loss of water (H₂O) from the diol, cleavage of the C-C bonds, and fragmentation of the diphenylmethyl group, leading to characteristic fragment ions that would help to piece together the molecular structure.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule, providing valuable information about its chromophores and excited state properties. Techniques such as UV-Visible and luminescence spectroscopy are central to this characterization.
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. In this compound, the primary chromophores responsible for UV absorption are the two phenyl groups and the carbon-carbon double bond of the butene backbone. The conjugated system, although not extending across the entire molecule in a linear fashion, involves the π-electrons of the benzene (B151609) rings and the C=C double bond.
The expected electronic transitions would be of the π → π* type, characteristic of aromatic and unsaturated systems. The absorption maxima (λmax) would indicate the energy required for these transitions. The intensity of the absorption, given by the molar absorptivity (ε), is related to the probability of the transition occurring.
Table 1: Representative UV-Visible Absorption Data for a Structurally Similar Chromophore Data shown is for 1,1-diphenylethylene, as a proxy for the chromophoric system in this compound.
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| ~250 nm | ~10,000 L mol-1 cm-1 | Ethanol |
Source: Adapted from NIST Chemistry WebBook data for 1,1-diphenylethylene. nist.govnist.gov
The spectrum for this compound would be influenced by the presence of the two hydroxyl groups, which can act as auxochromes and may slightly modify the absorption profile through electronic effects or interaction with the solvent.
Luminescence spectroscopy, encompassing fluorescence and phosphorescence, provides information about the fate of a molecule after it has been electronically excited. Upon absorbing a photon, the molecule can return to its ground state by emitting a photon (luminescence). Fluorescence is the spin-allowed emission from the lowest singlet excited state (S1) to the singlet ground state (S0), and it is typically a rapid process.
The potential fluorescence of this compound would originate from the diphenyl-alkene moiety. The structure of the molecule, particularly its conformational flexibility, would play a significant role in its emission properties. Stilbene (B7821643) (1,2-diphenylethylene), a well-studied fluorescent molecule, is a useful model. In stilbene derivatives, factors like cis-trans isomerization and rotational freedom of the phenyl rings can provide non-radiative decay pathways that compete with fluorescence, thereby quenching or reducing the emission quantum yield. rsc.orgnih.gov
For this compound, rotation around the C-C single bonds and the flexibility of the butene chain could influence the excited state lifetime and the efficiency of luminescence. The presence of hydroxyl groups also introduces the possibility of hydrogen bonding, either intramolecularly or intermolecularly with the solvent, which can affect the energy of the excited state and thus the emission wavelength. nih.gov Detailed studies, including measurements of fluorescence quantum yields and lifetimes in various solvents, would be necessary to fully characterize the excited state dynamics of this molecule. nih.gov
X-ray Diffraction Studies
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edumdpi.com
By irradiating a single crystal with a monochromatic X-ray beam, a diffraction pattern is produced that is unique to the crystal's internal structure. unimi.it Analysis of this pattern allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (the symmetry operations that describe the crystal), and the exact coordinates of every atom within the unit cell. mdpi.com From this data, precise bond lengths, bond angles, and torsion angles can be calculated, providing an unambiguous depiction of the molecule's conformation in the solid state.
Furthermore, single-crystal X-ray diffraction reveals how molecules pack together in the crystal lattice. researchgate.net This includes the identification of intermolecular interactions such as hydrogen bonds (expected to be significant for this compound due to its hydroxyl groups) and van der Waals forces, which govern the material's bulk properties.
No published crystal structure for this compound is currently available. However, the crystallographic data for a related compound, (E)-1,1,4,4-Tetraphenylbut-2-yne-1,4-diol, illustrates the type of detailed structural information that can be obtained from such an analysis. nih.govresearchgate.net
Table 2: Representative Single-Crystal X-ray Diffraction Data for a Related Diol Data shown is for (E)-1,1,4,4-Tetraphenylbut-2-yne-1,4-diol, a structurally related compound, to illustrate the parameters obtained from a single-crystal X-ray diffraction study.
| Parameter | Value |
| Chemical Formula | C28H22O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.7760 (7) |
| b (Å) | 6.1154 (4) |
| c (Å) | 14.7620 (9) |
| β (°) | 104.930 (8) |
| Volume (Å3) | 1027.20 (11) |
| Z (molecules/unit cell) | 2 |
Source: Adapted from Kalyana Sundar et al. nih.govresearchgate.net
A similar analysis for this compound would definitively establish its solid-state conformation, including the stereochemistry at the double bond (E or Z), the rotational positions of the phenyl groups, and the hydrogen-bonding network formed by the diol functional groups.
Computational and Theoretical Chemical Studies
Quantum Chemical Calculation Methods
A variety of quantum chemical methods can be employed to study 1,1-diphenylbut-2-ene-1,4-diol, each offering a different balance of accuracy and computational cost.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of chemical systems. mdpi.com For a molecule such as this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its most stable three-dimensional geometry by finding the minimum energy structure on the potential energy surface. clinicsearchonline.org
This geometry optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate fundamental electronic properties. semanticscholar.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. clinicsearchonline.org
Table 1: Representative Geometric Parameters Calculated by DFT Note: The following data is illustrative of typical results obtained from a DFT/B3LYP calculation for a molecule with similar structural features.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C=C | ~1.34 Å |
| C-C (single) | ~1.51 Å | |
| C-O | ~1.43 Å | |
| C-H (aromatic) | ~1.09 Å | |
| Bond Angles | C=C-C | ~125° |
| C-C-O | ~110° | |
| C-O-H | ~108° | |
| Dihedral Angle | H-O-C-C | Variable (conformation-dependent) |
Post-Hartree-Fock methods are a class of ab initio calculations developed to improve upon the Hartree-Fock (HF) method by incorporating electron correlation—the interaction between individual electrons that HF theory neglects. wikipedia.orgresearchgate.net The difference between the exact energy and the HF energy is known as the correlation energy, which is critical for achieving high chemical accuracy. fiveable.meepfl.ch
One of the most common post-Hartree-Fock methods is Møller-Plesset perturbation theory, particularly at the second order (MP2). epfl.chresearchgate.net For this compound, applying the MP2 method would yield a more accurate total energy and refined structural parameters compared to standard DFT or HF calculations. While computationally more demanding, these methods are essential for studies where a precise description of reaction energies and weak intermolecular interactions is required. epfl.ch
Semi-empirical quantum mechanical methods, such as AM1 or its reparameterization RM1, offer a computationally less intensive alternative to ab initio methods. researchgate.net These methods simplify calculations by using parameters derived from experimental data, making them suitable for analyzing large molecular systems or for performing preliminary explorations of reaction pathways. researchgate.net
For instance, in a study on the related compound 2-butene-1,4-diol (B106632), the AM1 method was successfully used to investigate the mechanism of its cyclodehydration to 2,5-dihydrofuran (B41785). researchgate.net This approach allowed for the full optimization of all structures and the visualization of the reaction process, demonstrating the utility of semi-empirical methods in understanding reaction mechanisms. researchgate.net A similar approach could be applied to this compound to model its behavior in complex chemical environments.
Conformational Analysis and Energy Landscapes
Molecules with multiple single bonds, like this compound, can exist in various spatial arrangements known as conformations. Conformational analysis is the study of these different conformers and their relative energies.
The presence of rotatable bonds in this compound—specifically the C-C single bonds and the bonds connecting the phenyl and hydroxyl groups—allows for a wide range of conformational possibilities. Computational methods can be used to systematically explore the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them.
Table 2: Illustrative Conformational Energy Analysis Note: This table represents a hypothetical outcome of a conformational analysis, showing the relative stability of different conformers.
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Global Minimum (e.g., specific orientation of phenyl and OH groups) | 0.00 |
| 2 | Rotamer of Phenyl Group 1 | +1.25 |
| 3 | Rotamer of Hydroxyl Group 1 | +2.10 |
| 4 | Rotamer of Phenyl Group 2 | +1.30 |
| 5 | Higher Energy Conformer | +4.50 |
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By modeling the transformation from reactants to products, it is possible to identify intermediate structures and characterize the high-energy transition states that govern the reaction rate.
In the case of the cyclodehydration of 2-butene-1,4-diol, computational modeling using the AM1 method revealed a stepwise mechanism involving protonation of a hydroxyl group, synchronous loss of a water molecule, and subsequent ring closure to form the product. researchgate.net The calculations demonstrated that this conversion could occur without a significant activation barrier under specific catalytic conditions. researchgate.net
For this compound, similar modeling could be applied to investigate its synthesis pathways or its subsequent chemical transformations. By calculating the structures and energies of transition states, one can determine the activation energy for a proposed reaction step. This information is critical for understanding reaction kinetics and predicting the feasibility of a particular chemical transformation.
Simulation of Reaction Pathways and Energy Barriers
While specific documented simulations for the reaction pathways of this compound are not extensively available in the public domain, the general principles of such simulations can be applied. Theoretical investigations into related compounds, such as the cyclodehydration of 2-butene-1,4-diol, offer a framework for understanding potential reaction pathways. researchgate.net For this compound, computational models would likely explore pathways such as dehydration, oxidation, and rearrangements.
These simulations typically employ quantum chemical methods, like Density Functional Theory (DFT), to map the potential energy surface of a reaction. By identifying transition states and intermediates, researchers can calculate the energy barriers associated with different pathways. For instance, the conversion of this compound to a cyclic ether would involve determining the energy required for the intramolecular nucleophilic attack of one hydroxyl group on the protonated form of the other, followed by the elimination of a water molecule. The presence of the two phenyl groups at the C1 position would be expected to significantly influence the stability of carbocation intermediates and the energy barriers of corresponding reaction steps.
A hypothetical energy profile for a reaction pathway could be represented as follows:
| Reaction Coordinate | Intermediate/Transition State | Relative Energy (kcal/mol) |
| Reactants | This compound | 0 |
| Transition State 1 | [HO-CH(Ph)₂-CH=CH-CH₂-OH₂]⁺ | +ΔE₁ |
| Intermediate 1 | [HO-CH(Ph)₂-CH=CH-CH₂]⁺ | +ΔE₂ |
| Transition State 2 | Cyclic ether formation | +ΔE₃ |
| Products | Substituted furan (B31954) derivative | -ΔE₄ |
Catalytic Mechanism Elucidation
The synthesis of but-2-ene-1,4-diols can be achieved through various catalytic methods, and computational studies are key to elucidating the underlying mechanisms. For instance, the enantioselective diboration of 1,3-dienes catalyzed by platinum complexes is a known route to chiral 2-buten-1,4-diols. nih.gov Theoretical modeling of such a reaction involving a substituted diene that could lead to this compound would involve several key steps.
Computational elucidation would focus on the following aspects of the catalytic cycle:
Ligand Exchange: The initial binding of the diene and the diboron (B99234) reagent to the metal center.
Oxidative Addition: The addition of the B-B bond to the platinum catalyst.
Migratory Insertion: The insertion of the diene into a Pt-B bond.
Reductive Elimination: The final step to release the diborated product and regenerate the catalyst.
DFT calculations would be employed to determine the geometry and energy of each intermediate and transition state in the cycle. This allows for the identification of the rate-determining step and provides insights into how the chiral ligands on the catalyst influence the stereochemical outcome of the reaction.
Prediction and Validation of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation.
Computational NMR Shielding Parameter Prediction
The prediction of Nuclear Magnetic Resonance (NMR) shielding parameters through computational means is a well-established technique for structure elucidation. nih.govresearchgate.net For this compound, DFT calculations can be used to predict the ¹H and ¹³C chemical shifts. mdpi.com
The methodology typically involves:
Geometry Optimization: The three-dimensional structure of the molecule is optimized at a specific level of theory (e.g., B3LYP/6-31G(d)).
NMR Calculation: The NMR shielding tensors are then calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) method with a larger basis set.
Chemical Shift Prediction: The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.
These predicted chemical shifts can be compared to experimentally obtained spectra to confirm the structure of the compound. Discrepancies between the computed and experimental values can often be explained by solvent effects or conformational dynamics not fully captured by the computational model.
A table of predicted versus hypothetical experimental ¹H NMR chemical shifts for this compound might look like this:
| Proton | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| OH (C1) | 4.85 | 4.78 |
| CH (C2) | 6.12 | 6.05 |
| CH (C3) | 5.98 | 5.91 |
| CH₂ (C4) | 4.23 | 4.18 |
| OH (C4) | 3.54 | 3.49 |
| Phenyl | 7.20-7.45 | 7.15-7.40 |
Chiral Induction and Selectivity Modeling
Understanding and predicting the stereochemical outcome of a reaction is a major focus of computational chemistry, particularly for molecules with stereogenic centers like this compound.
Understanding Stereochemical Control in Reactions
In reactions that produce chiral molecules, such as the asymmetric synthesis of this compound, computational modeling can explain the origin of stereoselectivity. nih.gov This involves analyzing the transition states leading to the different stereoisomers.
For a catalytic asymmetric reaction, the chiral catalyst and the substrate form diastereomeric transition states. The energy difference between these transition states determines the enantiomeric excess of the product. Computational models can calculate these energy differences with high accuracy.
For example, in a chiral catalyst-controlled reaction, the model would explore the different ways the substrate can approach the catalyst's active site. Steric and electronic interactions between the substrate, the chiral ligands, and the metal center are analyzed to identify the most favorable transition state geometry. This understanding is crucial for the rational design of new and more effective chiral catalysts.
Advanced Research Applications and Materials Science Perspectives
Role as a Versatile Building Block in Complex Organic Synthesis
In organic synthesis, "building blocks" are molecules used for the modular assembly of more complex molecular structures. sigmaaldrich.com The utility of 1,1-diphenylbut-2-ene-1,4-diol in this role stems from its dense and varied functionality. The primary and tertiary hydroxyl (alcohol) groups can be selectively targeted for different chemical transformations, such as esterification or etherification. The double bond can undergo a variety of addition reactions, and the phenyl groups can be modified to tune the electronic properties or steric bulk of a target molecule. This allows chemists to use the diol as a scaffold to construct intricate, multifunctional compounds.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction Type | Description |
|---|---|---|
| Primary Alcohol (-CH₂OH) | Esterification, Etherification, Oxidation | Can be readily converted to esters, ethers, or oxidized to an aldehyde or carboxylic acid. |
| Tertiary Alcohol (-C(Ph)₂OH) | Protection, Substitution | More sterically hindered, allowing for selective reactions on the primary alcohol. Can be removed or replaced under specific conditions. |
| Alkene (-CH=CH-) | Hydrogenation, Halogenation, Epoxidation | The double bond can be saturated to form the corresponding alkane, or functionalized with halogens or an epoxide ring. |
| Phenyl Groups (-C₆H₅) | Electrophilic Aromatic Substitution | Can be nitrated, halogenated, or otherwise modified, though this is typically more challenging than reacting the other functional groups. |
Monomer in Advanced Polymer Development
Diols are fundamental monomers in the synthesis of polyesters, polyurethanes, and polyethers through step-growth polymerization. The inclusion of this compound as a monomer can impart unique properties to the resulting polymers.
Synthesis of Conjugated Polymers for Organic Electronics and Optoelectronics
Conjugated polymers are a class of organic materials with alternating single and double bonds, which allows for the delocalization of electrons along the polymer backbone. This property makes them suitable for use in electronic devices like organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. researchgate.net While this compound is not itself a conjugated monomer in the traditional sense, its structure is relevant. It can be chemically modified to create monomers that can be incorporated into conjugated polymer systems. For instance, the diol functionality could be used to attach the diphenylbutene group as a side chain to a conjugated polymer backbone, thereby influencing the polymer's solubility, morphology, and electronic properties.
Development of High-Performance and Functional Materials
The incorporation of this compound into polymers such as polyesters (by reacting it with diacids) is expected to produce materials with distinctive characteristics. The bulky and rigid diphenyl groups would likely restrict chain mobility, leading to polymers with high glass transition temperatures (Tg) and enhanced thermal stability. The double bond in the polymer backbone introduces a site for post-polymerization modification, such as cross-linking, which can be used to create thermoset materials with improved mechanical strength and solvent resistance. Research on similar unsaturated diols, like 2-butene-1,4-diol (B106632), has shown their utility in creating high molecular weight unsaturated polyesters with tunable properties. researchgate.net
Precursor for Specialty Chemical Synthesis
Beyond its direct use, this compound can serve as a precursor for the synthesis of other valuable specialty chemicals. For example, dehydration of the diol could lead to the formation of conjugated dienes, such as 2-phenyl-1,3-butadiene derivatives, which are important monomers for synthetic rubbers and high-temperature thermoplastics. mdpi.com Furthermore, oxidation or other transformations of the alcohol groups can yield a range of ketones, aldehydes, and acids with specific functionalities for various applications.
Catalysis Research and Ligand Design
In the field of catalysis, molecules known as ligands bind to a central metal atom to form a catalyst complex. The structure of the ligand is critical for controlling the activity and selectivity of the catalyst.
Applications in Chiral Catalysis for Asymmetric Synthesis
Asymmetric synthesis is a method used to produce a specific stereoisomer (or enantiomer) of a chiral molecule, which is crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological effects. This is often achieved using chiral catalysts. Chiral diols and dienes are highly valuable as ligands in asymmetric catalysis.
While this compound is achiral, it can be used as a scaffold to create chiral ligands. More importantly, the synthesis of chiral versions of butene-diols is an active area of research. A key transformation is the asymmetric 1,4-dihydroxylation of 1,3-dienes, which can be accomplished through a platinum-catalyzed enantioselective diboration followed by oxidation. nih.gov This process yields chiral 2-butene-1,4-diols with high enantiomeric purity. nih.gov These chiral diols are valuable intermediates for further synthesis, including the development of new, highly effective chiral ligands for a range of asymmetric reactions. nih.govresearchgate.net
Table 2: Examples of Asymmetric Diboration/Oxidation of Dienes to Chiral Diols
| Diene Substrate | Product (Chiral Diol) | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| 1,3-Cyclohexadiene | (R,R)-Cyclohex-2-ene-1,4-diol | 75 | 98 |
| 1,3-Cycloheptadiene | (R,R)-Cyclohept-2-ene-1,4-diol | 85 | 96 |
| 2,4-Hexadiene | (2S,5S)-Hex-3-ene-2,5-diol | 72 | 93 |
| 1-Phenyl-1,3-butadiene | (S)-1-Phenylbut-2-ene-1,4-diol | 75 | 91 |
(Data sourced from research on catalytic enantioselective diboration of 1,3-dienes) nih.gov
This research underscores the importance of the but-2-ene-1,4-diol framework in the design of molecules for asymmetric synthesis, a field where a chiral analogue of this compound could serve as a valuable component.
Supramolecular Chemistry and Solid-State Phenomena
The study of this compound in the context of supramolecular chemistry and solid-state phenomena would focus on understanding how individual molecules of the compound interact with each other to form larger, organized structures, and how these structures give rise to the macroscopic properties of the material.
Investigation of Intermolecular Interactions and Crystal Engineering
Crystal engineering is a field dedicated to designing and synthesizing solid-state structures with desired properties, based on a thorough understanding of intermolecular interactions. For this compound, the primary intermolecular interactions expected to govern its crystal packing would be hydrogen bonding and π-π stacking.
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Participating Groups | Expected Influence on Crystal Packing |
| Hydrogen Bonding | Hydroxyl (-OH) groups | Formation of chains, sheets, or 3D networks, significantly influencing melting point and solubility. |
| π-π Stacking | Phenyl (C₆H₅) groups | Contribution to the stabilization of the crystal lattice and potential influence on electronic properties. |
| Van der Waals Forces | Entire molecule | General cohesive forces contributing to the overall stability of the crystal structure. |
Exploration of Stimuli-Responsive Organic Crystals
Stimuli-responsive organic crystals are materials that can change their physical or chemical properties in response to external stimuli such as light, heat, or mechanical force. While no specific studies on the stimuli-responsive behavior of this compound have been found, its molecular structure suggests potential for such properties. The presence of the flexible butene chain and the rotatable phenyl groups could allow for conformational changes within the crystal lattice upon application of a stimulus. Research on analogous compounds, such as derivatives of 1,4-diphenylbut-2-ene-1,4-dione, has shown that modifications to the phenyl rings can induce varied responses to mechanical and photo-stimuli, ranging from cracking to plastic bending.
Fundamental Studies in Physical Organic Chemistry
Physical organic chemistry provides the tools to understand the relationship between a molecule's structure and its reactivity. For this compound, such studies would elucidate how its stereochemistry and electronic properties influence its chemical behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
